molecular formula C14H10O3S B12274497 (Z)-6-methoxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

(Z)-6-methoxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B12274497
M. Wt: 258.29 g/mol
InChI Key: IFFNMGIBBSXWAX-JYRVWZFOSA-N
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Description

3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)- is a complex organic compound that belongs to the benzofuranone family. This compound is characterized by the presence of a benzofuranone core with a methoxy group at the 6th position and a thienylmethylene group at the 2nd position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)- typically involves the condensation of 6-methoxy-2-formylbenzofuran with 2-thiophenemethylamine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol. The reaction mixture is refluxed for several hours, followed by purification through recrystallization to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

  • 6-Methoxy-2-(2-thienylmethylene)-3,4-dihydro-1(2H)-naphthalenone
  • 6-Methoxy-2-(2-thienylmethylene)-3,4-dihydro-1(2H)-benzopyranone

Comparison: Compared to similar compounds, 3(2H)-Benzofuranone, 6-methoxy-2-(2-thienylmethylene)- exhibits unique structural features that contribute to its distinct chemical and biological properties. The presence of the benzofuranone core and the specific positioning of the methoxy and thienylmethylene groups enhance its reactivity and potential biological activities .

Properties

Molecular Formula

C14H10O3S

Molecular Weight

258.29 g/mol

IUPAC Name

(2Z)-6-methoxy-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one

InChI

InChI=1S/C14H10O3S/c1-16-9-4-5-11-12(7-9)17-13(14(11)15)8-10-3-2-6-18-10/h2-8H,1H3/b13-8-

InChI Key

IFFNMGIBBSXWAX-JYRVWZFOSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/O2

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2

Origin of Product

United States

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